molecular formula C14H9BrClN3O3 B2652710 5-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide CAS No. 941965-38-4

5-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide

Cat. No.: B2652710
CAS No.: 941965-38-4
M. Wt: 382.6
InChI Key: DZSKVOHYAHBYJK-UHFFFAOYSA-N
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Description

5-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide is a potent and selective small-molecule inhibitor of the PIM kinase family, which are serine/threonine kinases implicated in cell survival, proliferation, and drug resistance. Its primary research value lies in oncology, where it is used to investigate PIM kinase-driven signaling pathways in various cancer models, including hematological malignancies and solid tumors. The compound exerts its effect by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their catalytic activity and leading to the downregulation of downstream targets such as BAD, which promotes apoptosis in cancer cells. Researchers utilize this inhibitor to elucidate the role of PIM kinases in tumorigenesis, to study mechanisms of resistance to conventional chemotherapies, and to explore potential synergistic effects in combination therapy regimens. Its specific structural features, including the furan-2-carboxamide moiety, contribute to its selectivity and binding affinity, making it a valuable pharmacological tool for dissecting kinase signaling networks in cellular and biochemical assays.

Properties

IUPAC Name

5-bromo-N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClN3O3/c1-7-12(18-13(20)9-3-4-10(15)22-9)14(21)19-6-8(16)2-5-11(19)17-7/h2-6H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSKVOHYAHBYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the bromo and chloro substituents: Halogenation reactions using reagents like bromine or N-bromosuccinimide (NBS) and chlorine or N-chlorosuccinimide (NCS) are employed.

    Attachment of the furan-2-carboxamide moiety: This step involves coupling reactions, such as amidation, using furan-2-carboxylic acid derivatives and appropriate coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the carbonyl group in the pyrido[1,2-a]pyrimidine core can be achieved using reducing agents like sodium borohydride (NaBH4).

    Substitution: The bromo and chloro substituents can be replaced through nucleophilic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol or ethanol at low temperatures.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

Major Products

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or reduced pyrido[1,2-a]pyrimidine derivatives.

    Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is its anticancer properties . Research has demonstrated that derivatives of pyrido[1,2-a]pyrimidine, including the target compound, exhibit potent activity against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit key kinases involved in cancer proliferation, such as CDK2 and TRKA.

Case Study: Dual Inhibition of CDK2 and TRKA Kinases

A study synthesized several pyrazolo[1,5-a]pyrimidine derivatives that showed dual inhibition against CDK2 and TRKA kinases. The compound exhibited IC50 values comparable to established inhibitors, indicating its potential as a lead compound for developing novel anticancer therapies . The mechanism involves binding to the active sites of these kinases, thereby disrupting their function and leading to reduced cancer cell viability.

Antimicrobial Properties

The compound also demonstrates antimicrobial activity . Similar pyrido[1,2-a]pyrimidine derivatives have been reported to possess antibacterial and antifungal properties. The presence of halogen substituents (bromo and chloro) is believed to enhance the antimicrobial efficacy by increasing the lipophilicity of the molecules, allowing better penetration into microbial membranes.

Enzyme Inhibition

In addition to its anticancer and antimicrobial activities, this compound shows promise as an enzyme inhibitor . It can interact with specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions such as diabetes or metabolic syndrome.

Case Study: Inhibition of Enzymatic Activity

Research indicates that similar compounds have been evaluated for their ability to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells. The inhibition of such enzymes could lead to therapeutic strategies for diseases characterized by uncontrolled cell growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents can significantly affect biological activity:

SubstituentEffect on Activity
Bromo GroupEnhances lipophilicity and binding affinity
Chloro GroupModulates electronic properties
Furan RingInfluences pharmacokinetics

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[1,2-a]pyrimidine core can mimic natural substrates or ligands, allowing the compound to bind to active sites or allosteric sites, thereby modulating the activity of the target protein. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrimidine-Based Derivatives
  • 5-bromo-2-N-[7-methoxy-3,4-dihydrospiro[1,4-benzoxazine-2,10-cyclopropane]-6-yl]-4-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidine-2,4-diamine (): Core Structure: Benzoxazine-cyclopropane-spiro system fused with pyrimidine. Substituents: Bromo, methoxy, and pyridylmethoxy groups. Synthesis: Utilizes toluene sulfonic acid as a catalyst in dioxane, indicating acid-mediated condensation . Key Difference: The spirocyclic system may enhance conformational rigidity compared to the pyrido[1,2-a]pyrimidinone core of the target compound.
Pyrrolo-Pyridazine Derivatives ():
  • (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-pyrrolo[1,2-b]pyridazine-3-carboxamide Core Structure: Pyrrolo[1,2-b]pyridazine. Substituents: Cyano, trifluoromethyl, morpholine-ethoxy, and difluorophenyl groups. Key Difference: The trifluoromethyl and morpholine groups likely improve metabolic stability and solubility compared to the bromo/chloro substituents in the target compound .
Furan-Carboxamide Derivatives ():
  • 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide Core Structure: Furan-carboxamide linked to a piperazinyl-phenyl group. Substituents: Bromo, chloro, and propargyl-piperazine.

Research Findings and Implications

Halogen Effects : The bromo and chloro substituents in the target compound may enhance binding via halogen bonding, a feature shared with the piperazinyl-furan derivative in .

Solubility and Stability : The morpholine-ethoxy and trifluoromethyl groups in ’s compound likely confer superior solubility and metabolic stability compared to the target compound’s halogenated aromatic system .

Biological Target Specificity: The pyrido[1,2-a]pyrimidinone scaffold may target kinases or proteases, whereas the pyrrolo[1,2-b]pyridazine in is more common in oncology pipelines .

Biological Activity

5-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Common Name This compound
CAS Number 941965-38-4
Molecular Formula C₁₄H₉BrClN₃O₃
Molecular Weight 382.59 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit key enzymes involved in nucleotide synthesis, such as glycinamide ribonucleotide formyltransferase (GARFTase), which is critical for folate metabolism and DNA synthesis. The inhibition of GARFTase suggests a potential application in cancer therapy by targeting rapidly proliferating cells that rely on these pathways for growth .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor activity against various human cancer cell lines. For instance, it has been reported to inhibit the growth of KB, IGROV1, and SKOV3 tumor cells at subnanomolar concentrations. These effects are attributed to selective uptake by folate receptors (FRs) and proton-coupled folate transporters (PCFT), which are overexpressed in many tumors .

Selectivity and Resistance

One notable aspect of this compound is its selectivity for FRs and PCFT over the reduced folate carrier (RFC). This selectivity may help circumvent drug resistance commonly encountered with traditional chemotherapeutics that target these pathways indiscriminately. In severe combined immunodeficient mice bearing SKOV3 tumors, the compound demonstrated potent in vivo antitumor efficacy with modest toxicity, highlighting its potential as a targeted therapeutic agent .

Study 1: In Vivo Efficacy

A study involving the administration of the compound to mice with established tumors showed a significant reduction in tumor size compared to control groups. The mechanism was linked to the inhibition of GARFTase, leading to decreased levels of tetrahydrofolate necessary for DNA synthesis. This study supports the hypothesis that targeting folate metabolism can be an effective strategy in cancer treatment .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds revealed that modifications in the pyrido[1,2-a]pyrimidine core can enhance biological activity. For example, substituents at specific positions on the core structure were found to increase binding affinity to GARFTase and improve selectivity for FRs. This information is crucial for designing more potent derivatives with improved pharmacological profiles .

Q & A

Q. How can researchers design a high-throughput screening (HTS) workflow for derivatives?

  • Methodology : Use automated liquid handlers for parallel synthesis in 96-well plates. Pair with fluorescence-based assays (e.g., FRET for enzyme inhibition) and plate readers for rapid data acquisition. Apply machine learning (e.g., random forests) to prioritize hits based on multi-parametric data .

Q. What strategies mitigate solvent interference in spectroscopic characterization?

  • Methodology : Use deuterated solvents with matched polarity (e.g., DMSO-d6 for polar compounds). For UV-Vis studies, subtract solvent baselines and employ derivative spectroscopy. For NMR, apply presaturation or gradient shimming to suppress solvent peaks .

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